molecular formula C13H15N3O3 B15057841 2-Methoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol

2-Methoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B15057841
M. Wt: 261.28 g/mol
InChI Key: XQQYWMZRBREULE-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a phenol group substituted with a methoxy group and a triazole ring attached to a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Attachment of the Tetrahydrofuran Moiety: This step may involve nucleophilic substitution or addition reactions.

    Methoxylation and Phenol Formation: The final steps would involve introducing the methoxy group and forming the phenol structure through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted phenols.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: In the development of polymers and advanced materials with unique properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and phenol group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(1H-1,2,4-triazol-5-yl)phenol: Lacks the tetrahydrofuran moiety.

    4-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol: Lacks the methoxy group.

Uniqueness

2-Methoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2-methoxy-4-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C13H15N3O3/c1-18-11-7-8(4-5-9(11)17)12-14-13(16-15-12)10-3-2-6-19-10/h4-5,7,10,17H,2-3,6H2,1H3,(H,14,15,16)

InChI Key

XQQYWMZRBREULE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=N2)C3CCCO3)O

Origin of Product

United States

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